molecular formula C21H26N2S B13954243 Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- CAS No. 63834-10-6

Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-

Cat. No.: B13954243
CAS No.: 63834-10-6
M. Wt: 338.5 g/mol
InChI Key: URLDXWQJEZSSLW-UHFFFAOYSA-N
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Description

10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its complex structure, which includes a phenothiazine core and a piperidine moiety. The molecular formula of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine is C21H26N2S, and it has a molecular weight of 338.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with a piperidine derivative. One common method includes the alkylation of phenothiazine with 1-isopropyl-3-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted phenothiazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.

Scientific Research Applications

10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it is believed to act as a dopamine receptor antagonist, blocking dopamine receptors in the brain and thereby modulating neurotransmitter activity. This interaction helps in alleviating symptoms of psychosis. Additionally, its antiemetic effects are thought to be due to its antagonistic action on dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used primarily as an antihistamine and antiemetic.

    Thioridazine: Known for its antipsychotic properties.

Uniqueness

10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the isopropyl group and the piperidine moiety differentiates it from other phenothiazine derivatives, potentially leading to variations in its pharmacokinetics and pharmacodynamics .

Properties

CAS No.

63834-10-6

Molecular Formula

C21H26N2S

Molecular Weight

338.5 g/mol

IUPAC Name

10-[(1-propan-2-ylpiperidin-3-yl)methyl]phenothiazine

InChI

InChI=1S/C21H26N2S/c1-16(2)22-13-7-8-17(14-22)15-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,16-17H,7-8,13-15H2,1-2H3

InChI Key

URLDXWQJEZSSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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